molecular formula C8H4Cl3N B1594623 2,3,6-Trichlorophenylacetonitrile CAS No. 3215-65-4

2,3,6-Trichlorophenylacetonitrile

Cat. No.: B1594623
CAS No.: 3215-65-4
M. Wt: 220.5 g/mol
InChI Key: ZUZLGSONCFESPE-UHFFFAOYSA-N
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Description

2,3,6-Trichlorophenylacetonitrile is an organic compound with the molecular formula C8H4Cl3N and a molecular weight of 220.48 g/mol. It is a derivative of phenylacetonitrile where three chlorine atoms are substituted at the 2, 3, and 6 positions of the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorophenylacetonitrile can be synthesized through several synthetic routes. One common method involves the chlorination of phenylacetonitrile using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent quality control measures to ensure the purity and consistency of the final product. Advanced purification techniques, such as recrystallization or distillation, may be employed to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichlorophenylacetonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as hydroxide ions (OH-) or alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted phenylacetonitriles.

Scientific Research Applications

2,3,6-Trichlorophenylacetonitrile finds applications in various scientific research fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,6-Trichlorophenylacetonitrile exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity and signaling pathways. The molecular targets and pathways involved can vary based on the context of the research.

Comparison with Similar Compounds

2,3,6-Trichlorophenylacetonitrile is similar to other chlorinated phenylacetonitriles, such as 2,4,6-Trichlorophenylacetonitrile and 2,3,5-Trichlorophenylacetonitrile. its unique substitution pattern at the 2, 3, and 6 positions distinguishes it from these compounds. The differences in substitution patterns can lead to variations in reactivity and biological activity, making this compound a valuable compound in specific research applications.

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Properties

IUPAC Name

2-(2,3,6-trichlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZLGSONCFESPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CC#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062907
Record name Benzeneacetonitrile, 2,3,6-trichloro-
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Molecular Weight

220.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3215-65-4
Record name 2,3,6-Trichlorobenzeneacetonitrile
Source CAS Common Chemistry
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Record name Benzeneacetonitrile, 2,3,6-trichloro-
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Record name 2,6-Trichlorobenzyl cyanide
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Record name Benzeneacetonitrile, 2,3,6-trichloro-
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Record name Benzeneacetonitrile, 2,3,6-trichloro-
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Record name 2,3,6-trichlorophenylacetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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